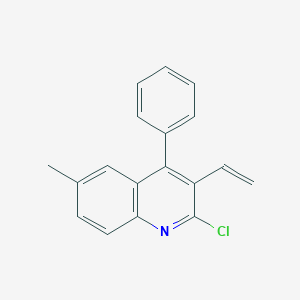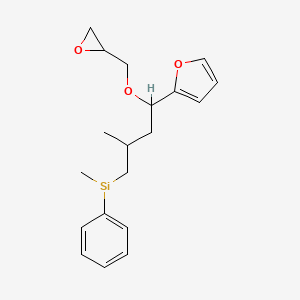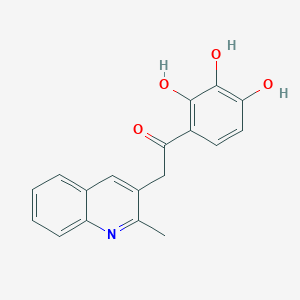
Quinoline, 2-chloro-3-ethenyl-6-methyl-4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 2-chloro-3-ethenyl-6-methyl-4-phenyl- is a derivative of quinoline, an aromatic heterocyclic organic compound Quinolines are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives often involves classical methods such as the Skraup, Doebner-Miller, and Friedländer syntheses. For Quinoline, 2-chloro-3-ethenyl-6-methyl-4-phenyl-, a possible synthetic route could involve the following steps:
Starting Material: The synthesis begins with a suitable quinoline precursor.
Chlorination: Introduction of the chloro group at the 2-position can be achieved using reagents like phosphorus oxychloride (POCl3).
Ethenylation: The ethenyl group can be introduced via a Heck reaction, using palladium catalysts.
Methylation: Methylation at the 6-position can be done using methyl iodide (CH3I) in the presence of a base.
Phenylation: The phenyl group can be introduced using a Suzuki coupling reaction with phenylboronic acid.
Industrial Production Methods
Industrial production of such compounds typically involves large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Quinoline derivatives can undergo oxidation reactions, often leading to the formation of quinoline N-oxides.
Reduction: Reduction can convert quinoline derivatives to tetrahydroquinolines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, allowing for further functionalization of the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinolines.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in the development of new pharmaceuticals.
Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of quinoline derivatives often involves interaction with DNA, enzymes, or receptors. For instance, they can intercalate into DNA, inhibiting replication and transcription. They may also inhibit enzymes like topoisomerases or interact with receptors involved in cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 6-Methylquinoline
- 4-Phenylquinoline
Uniqueness
Quinoline, 2-chloro-3-ethenyl-6-methyl-4-phenyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of chloro, ethenyl, methyl, and phenyl groups can provide a distinct profile in terms of solubility, stability, and interaction with biological targets.
Properties
CAS No. |
61323-38-4 |
|---|---|
Molecular Formula |
C18H14ClN |
Molecular Weight |
279.8 g/mol |
IUPAC Name |
2-chloro-3-ethenyl-6-methyl-4-phenylquinoline |
InChI |
InChI=1S/C18H14ClN/c1-3-14-17(13-7-5-4-6-8-13)15-11-12(2)9-10-16(15)20-18(14)19/h3-11H,1H2,2H3 |
InChI Key |
OPKHGDBIFPIPSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C(=C2C3=CC=CC=C3)C=C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenyl[4-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]methanone](/img/structure/B14578013.png)
![Dimethyl {2-[(propan-2-yl)sulfanyl]prop-1-en-1-yl}phosphonate](/img/structure/B14578017.png)
![[(2R,5S)-5-(6-aminopurin-9-yl)tetrahydrofuran-2-yl]methanol](/img/structure/B14578019.png)





![1-[4-(1-Hydroxypropan-2-yl)phenyl]-2-methylpropan-1-one](/img/structure/B14578053.png)
![3-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B14578054.png)




